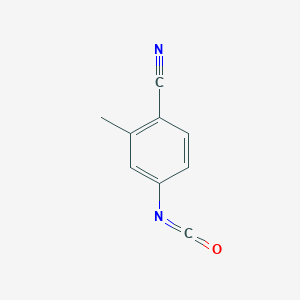

4-Isocyanato-2-methylbenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

4-isocyanato-2-methylbenzonitrile |

InChI |

InChI=1S/C9H6N2O/c1-7-4-9(11-6-12)3-2-8(7)5-10/h2-4H,1H3 |

InChI Key |

NPEYQFRHWIJYSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Process Innovations for 4 Isocyanato 2 Methylbenzonitrile

Precursor Synthesis and Functionalization Routes

The efficient synthesis of 4-isocyanato-2-methylbenzonitrile (B6252682) is highly dependent on the successful and high-yield production of its direct precursor, 4-amino-2-methylbenzonitrile. Various synthetic strategies have been developed to construct this crucial intermediate, primarily focusing on amination techniques, nitrile group introduction, and the derivatization of the aromatic ring.

Amination Strategies for 4-Amino-2-methylbenzonitrile Production

The introduction of an amino group at the C4 position of the 2-methylbenzonitrile scaffold is a critical step. One prominent strategy involves the amination of a pre-functionalized benzonitrile (B105546). A patented method for a structurally similar compound, 4-amino-2-trifluoromethylbenzonitrile, provides a viable template. This three-step process commences with the bromination of a suitable toluene (B28343) derivative, followed by cyanation, and finally, ammonolysis to introduce the amino group. chemicalforums.com This approach offers a clear pathway that can be adapted for the synthesis of 4-amino-2-methylbenzonitrile, likely starting from a halogenated 2-methylbenzonitrile derivative.

Another effective amination strategy is the reduction of a nitro group. The synthesis of 4-methyl-2-nitrobenzonitrile (B1266437) has been documented, and this compound can serve as a direct precursor. The nitro group can be reduced to an amino group through various established methods, such as catalytic hydrogenation or using reducing agents like tin(II) chloride or iron in acidic media. This two-step sequence of nitration followed by reduction is a classic and often high-yielding approach in aromatic chemistry.

A transition-metal-free, base-promoted one-pot reaction of ynones with 2-aminobenzonitriles has also been described, highlighting the utility of aminobenzonitriles as versatile building blocks in the synthesis of more complex molecules. cardiff.ac.uk

Nitrile Group Introduction and Modification

The nitrile group is a key functional component of the target molecule. The Sandmeyer reaction is a well-established and versatile method for introducing a nitrile group onto an aromatic ring. wikipedia.orglscollege.ac.inmasterorganicchemistry.comorganic-chemistry.org This reaction involves the diazotization of a primary aromatic amine, in this case, a substituted aniline, followed by treatment with a copper(I) cyanide salt to yield the corresponding benzonitrile. wikipedia.orglscollege.ac.inmasterorganicchemistry.comorganic-chemistry.org This method is particularly useful for accessing substitution patterns that are not easily achieved through direct substitution. organic-chemistry.org

The dehydration of amides is another common method for nitrile synthesis. For instance, aminobenzamides can be dehydrated using reagents like thionyl chloride to produce aminobenzonitriles. google.com

Aromatic Ring Derivatization for Precursor Generation

The generation of suitable precursors often involves the strategic derivatization of the aromatic ring. For example, a patented process for a related compound, 4-amino-2-trifluoromethylbenzonitrile, starts with m-trifluoromethyl fluorobenzene. chemicalforums.com This starting material undergoes a three-step sequence of positional bromination, cyano replacement, and finally, ammonolysis to yield the desired product with a high purity of over 99% and a total yield of 73-75%. chemicalforums.com This highlights the importance of selecting an appropriately substituted starting material to guide the subsequent functionalization steps to the desired positions on the aromatic ring.

Table 1: Comparison of Synthetic Routes to 4-Amino-2-methylbenzonitrile

| Synthetic Route | Key Steps | Starting Materials (Examples) | Reagents and Conditions (Examples) | Advantages | Disadvantages |

| Ammonolysis of a Halogenated Precursor | Bromination, Cyanation, Ammonolysis | 2-Methyl-4-bromotoluene | NBS (Bromination), CuCN (Cyanation), NH3/Ethanol (Ammonolysis) | High purity and yield demonstrated for analogous compounds. chemicalforums.com | Multi-step process. |

| Reduction of a Nitro Compound | Nitration, Reduction | 2-Methylbenzonitrile | HNO3/H2SO4 (Nitration), Fe/HCl or H2/Pd-C (Reduction) | Well-established and often high-yielding reactions. | Use of strong acids and potentially hazardous nitrating agents. |

| Sandmeyer Reaction | Diazotization, Cyanation | 3-Methyl-4-aminobenzoic acid | NaNO2/HCl (Diazotization), CuCN (Cyanation) | Versatile for introducing the nitrile group. wikipedia.orglscollege.ac.inmasterorganicchemistry.comorganic-chemistry.org | Diazonium salts can be unstable. |

Isocyanate Group Formation Mechanisms

Once the precursor, 4-amino-2-methylbenzonitrile, is obtained, the final and crucial step is the conversion of the amino group to an isocyanate group. This transformation can be achieved through several routes, which are broadly categorized as phosgene-based and non-phosgene approaches.

Phosgene-Based Phosgenation Routes and Their Chemical Considerations

The reaction of primary amines with phosgene (B1210022) (COCl₂) is the traditional and most common industrial method for producing isocyanates. nih.govacs.org This reaction proceeds through the formation of a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride upon heating to yield the isocyanate. google.com To mitigate the hazards associated with the highly toxic phosgene gas, safer alternatives like diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used in laboratory and smaller-scale syntheses. chemicalforums.comreddit.comorgsyn.org Triphosgene, a solid, is considered safer to handle and transport. researchgate.net The reaction is typically carried out in an inert solvent, and a base, such as triethylamine, is often added to neutralize the HCl byproduct. researchgate.net

Non-Phosgene Synthetic Approaches to Isocyanates

Growing environmental and safety concerns associated with phosgene have driven the development of non-phosgene routes for isocyanate synthesis. nih.govacs.orgresearchgate.net These methods offer greener and safer alternatives.

One of the most promising non-phosgene methods involves the formation of a carbamate (B1207046) intermediate, which is then thermally decomposed to the isocyanate. nih.govresearchgate.netresearchgate.net The carbamate can be synthesized by reacting the amine with dimethyl carbonate (DMC). nih.govacs.org This approach avoids the use of chlorine-containing reagents, simplifying purification and improving product quality. nih.gov

Another non-phosgene strategy is the catalytic carbonylation of the amine. This can involve the reaction of the amine with carbon monoxide in the presence of a suitable catalyst. cas.cn Additionally, the urea (B33335) process, which uses urea as a carbonyl source to form a carbamate that is subsequently decomposed, represents a "zero emission" route for isocyanate synthesis, as the byproducts can be recycled. nih.gov

Table 2: Comparison of Isocyanate Formation Methods

| Method | Carbonyl Source | Key Intermediate | Reaction Conditions (Examples) | Advantages | Disadvantages |

| Phosgene-Based | Phosgene, Diphosgene, or Triphosgene | Carbamoyl chloride | Inert solvent (e.g., toluene), often with a base (e.g., triethylamine) researchgate.net | Well-established, high-yielding industrial process. nih.gov | Use of highly toxic and corrosive reagents. nih.gov |

| Non-Phosgene (Carbamate Route) | Dimethyl Carbonate (DMC), Urea | Carbamate | Reaction with DMC, followed by thermal decomposition. nih.govacs.org | Avoids chlorine, greener process. nih.gov | May require higher temperatures for carbamate decomposition. |

| Non-Phosgene (Catalytic Carbonylation) | Carbon Monoxide | - | Amine reacted with CO over a catalyst. cas.cn | Direct conversion. | Requires handling of toxic CO gas and specialized catalytic systems. |

Curtius Rearrangement Derivatives

The Curtius rearrangement is a well-established and versatile method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govwikipedia.orgnih.gov This reaction is known for its mild conditions and the ability to produce a stable isocyanate that can be further transformed into various amine derivatives. nih.govnih.gov The general mechanism involves the thermal decomposition of an acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.org

Recent advancements have focused on one-pot procedures that avoid the isolation of the potentially unstable acyl azide intermediate. orgsyn.org For instance, a method utilizing di-tert-butyl dicarbonate (B1257347) and sodium azide allows for the in-situ formation of the acyl azide from a carboxylic acid, which then undergoes a spontaneous Curtius rearrangement at a moderate temperature of 40°C to yield the corresponding isocyanate. nih.govorgsyn.org The use of diphenylphosphorazidate (DPPA) also enables the direct conversion of carboxylic acids to carbamates in a one-pot process, though it can present challenges such as high reaction temperatures and difficult purification. orgsyn.org

The table below summarizes key aspects of the Curtius rearrangement for isocyanate synthesis.

| Reagent/Method | Key Features | Advantages | Disadvantages |

| Traditional Acyl Azide Decomposition | Thermal rearrangement of isolated acyl azide. wikipedia.org | Well-established, versatile. nih.gov | Acyl azide can be unstable and hazardous to handle. orgsyn.org |

| One-Pot with Di-tert-butyl dicarbonate & NaN3 | In-situ acyl azide formation and rearrangement. nih.govorgsyn.org | Avoids isolation of hazardous intermediate, milder conditions. orgsyn.org | Requires careful control of reaction conditions. |

| Diphenylphosphorazidate (DPPA) | Direct conversion of carboxylic acids to carbamates. orgsyn.org | One-pot procedure. orgsyn.org | High temperatures, potential for phosphorus-containing byproducts. orgsyn.org |

Carbodiimide (B86325) Chemistry

Carbodiimides can be synthesized through various methods, including the dehydration of ureas or thioureas. wikipedia.orgorganic-chemistry.orgresearchgate.net One approach involves the reaction of a primary amine with an isocyanate to form a 1,3-disubstituted urea, which is then dehydrated. researchgate.net Another strategy is the palladium-catalyzed denitrogenative coupling of an azide with an isocyanide to generate an unsymmetrical carbodiimide. organic-chemistry.org

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, which are biologically significant heterocycles, can be achieved using functionalized carbodiimides. organic-chemistry.org This process involves a tandem reaction of C-nucleophilic addition to the carbodiimide followed by intramolecular cyclization. organic-chemistry.org The carbodiimides themselves are prepared via the aza-Wittig reaction of iminophosphoranes with isocyanates. organic-chemistry.org

Key methods for carbodiimide synthesis are outlined below.

| Method | Description | Reagents |

| Dehydration of Ureas | A primary amine and an isocyanate react to form a urea, which is subsequently dehydrated. researchgate.net | Dibromotriphenylphosphorane, triethylamine. researchgate.net |

| Oxidative Desulfurization | Symmetrical and unsymmetrical carbodiimides are prepared from corresponding thioureas. organic-chemistry.org | o-Iodoxybenzoic acid. organic-chemistry.org |

| Palladium-Catalyzed Coupling | An azide and an isocyanide undergo a denitrogenative coupling reaction. organic-chemistry.org | Pd(0)/Fe(III) catalysis. organic-chemistry.org |

Green Chemistry Alternatives

The principles of green chemistry, which aim to reduce waste and hazardous substance use, have driven research into more sustainable methods for isocyanate synthesis. sigmaaldrich.comwordpress.comnih.gov

Carbonylation and Oxidative Carbonylation:

Carbonylation reactions offer a phosgene-free route to isocyanates. Reductive carbonylation of nitro compounds can produce isocyanates, often requiring transition metal catalysts like palladium, platinum, rhodium, or ruthenium to achieve the transformation. acs.orgwikipedia.org However, the recycling of these homogeneous catalysts can be challenging. acs.org

Oxidative carbonylation of amines is another alternative, typically using carbon monoxide and an oxidant like molecular oxygen. acs.orgwikipedia.org This method also relies on catalysts, often palladium-based, and presents its own safety considerations due to the potential for explosive mixtures of CO and O2. acs.orgwikipedia.org A significant advancement in this area is the synthesis of isocyanates from amines and carbon dioxide under mild conditions, using dehydrating agents to drive the reaction. scholaris.ca

Sustainable Solvents and Reagents:

The choice of solvent is a critical aspect of green chemistry. Efforts have been made to replace less desirable solvents like dichloromethane, THF, and DMF with greener alternatives. nih.gov For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, is promoted as a more sustainable substitute for THF. sigmaaldrich.comnih.gov Cyclopentyl methyl ether (CPME) is another alternative to ethereal solvents, offering improved stability and resistance to peroxide formation. sigmaaldrich.com

Continuous Flow Synthesis and Reactor Design for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of isocyanates, offering significant advantages in safety, scalability, and process control. google.comrsc.orgthieme-connect.com Flow reactors allow for the rapid and safe handling of hazardous intermediates, such as acyl azides in the Curtius rearrangement, by ensuring they are consumed as they are formed. google.comthieme-connect.comacs.org This approach mitigates the risks associated with the accumulation of unstable compounds, making processes that are dangerous in batch mode feasible on a larger scale. google.comthieme-connect.com

The design of the reactor is crucial for optimizing continuous processes. youtube.comwiley.comdtu.dk Factors such as mixing efficiency, heat transfer, and residence time distribution must be carefully controlled. youtube.com For isocyanate production, which can be highly exothermic, continuous stirred-tank reactors (CSTRs) and plug flow reactors (PFRs) offer improved heat exchange and more consistent product quality compared to batch reactors. youtube.com The scalability of continuous systems is generally superior to batch processes. youtube.com Milli-scale and micro-scale reactors are also being explored for their high surface-area-to-volume ratios, which can enhance reaction rates and heat transfer. wiley.comresearchgate.net

Catalytic Systems and Reagents for Enhanced Synthesis Efficiency

Catalysis plays a pivotal role in improving the efficiency and selectivity of isocyanate synthesis. Both homogeneous and heterogeneous catalysts are employed in various synthetic routes. patsnap.com

Homogeneous Catalysis in Isocyanate Formation

Homogeneous catalysts are dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions. In the context of isocyanate synthesis, transition metal complexes, particularly those based on palladium, rhodium, and ruthenium, are widely used in reductive carbonylation reactions. acs.org Organocatalysts, such as certain amines and phosphines, are also being investigated for their potential in catalyzing isocyanate formation. patsnap.com For instance, the trimerization of isocyanates to form isocyanurates can be catalyzed by a mixture of dibenzylamine (B1670424) and a secondary amine. google.com

Heterogeneous Catalysis and Supported Systems

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages such as easy separation from the product mixture, potential for reuse, and suitability for continuous processes. patsnap.com Supported metal catalysts, where the active metal is dispersed on a solid support like silica (B1680970) or alumina, are commonly used. acs.orgpatsnap.com For example, a Fe2O3/SiO2 catalyst has been shown to be effective for the synthesis of isocyanates via the thermal decomposition of carbamates. acs.org Metal-organic frameworks (MOFs) are also emerging as promising heterogeneous catalysts due to their high surface area and tunable structures. patsnap.com In some cases, clays (B1170129) like montmorillonite (B579905) K-10 have been used as heterogeneous catalysts for the synthesis of isocyanates from carbamates. researchgate.net

The table below provides examples of catalytic systems used in isocyanate synthesis.

| Catalyst Type | Example | Application | Advantages |

| Homogeneous | Palladium complexes acs.orgwikipedia.org | Reductive carbonylation of nitro compounds acs.orgwikipedia.org | High activity and selectivity. acs.org |

| Homogeneous | Dibenzylamine/secondary amine google.com | Trimerization of isocyanates google.com | Mild reaction conditions, high yield. google.com |

| Heterogeneous | Fe2O3/SiO2 acs.org | Thermal decomposition of carbamates acs.org | Easy separation, potential for reuse. patsnap.com |

| Heterogeneous | Montmorillonite K-10 researchgate.net | Synthesis of isocyanates from carbamates researchgate.net | Solid acid catalyst. researchgate.net |

| Heterogeneous | Metal-Organic Frameworks (MOFs) patsnap.com | Isocyanate production patsnap.com | High surface area, tunable porosity. patsnap.com |

Organocatalysis in Related Nitrile or Isocyanate Transformations

Organocatalysis has emerged as a powerful, metal-free strategy for facilitating chemical transformations, offering advantages in terms of reduced toxicity and environmental impact. uni-giessen.de In the context of isocyanate and nitrile chemistry, organocatalysts activate substrates through mechanisms like hydrogen bonding, Brønsted/Lewis acid-base interactions, or the formation of covalent intermediates. acs.orgyoutube.com This approach has proven effective for a range of reactions, including polyurethane synthesis from isocyanates and various transformations involving the cyano group. acs.orgnih.gov

For isocyanate transformations, particularly in the synthesis of polyurethanes, both organic bases and acids have been shown to be effective catalysts. acs.org Nucleophilic organocatalysts, such as N-heterocyclic carbenes (NHCs), amidines like 1,8-diazabicyclo[5.4,0]undec-7-ene (DBU), and guanidines, activate the alcohol reactant, enhancing its nucleophilicity for attack on the isocyanate's electrophilic carbon. acs.orgtandfonline.com Conversely, Brønsted acid catalysts protonate the isocyanate's nitrogen atom, increasing the electrophilicity of the carbonyl carbon. acs.org The catalytic efficiency of guanidine (B92328) derivatives has been linked more to their nucleophilicity than their basicity, though they can also catalyze the undesirable reaction of isocyanates with water. tandfonline.com Phenyl phosphonic acid derivatives represent a class of acidic organocatalysts that show good catalytic activity and higher selectivity for the alcohol-isocyanate reaction over the water-isocyanate reaction. tandfonline.com

In the realm of nitrile transformations, organocatalysis has enabled significant advances in asymmetric synthesis. The asymmetric cyanation of carbonyl compounds was one of the earliest reported organocatalytic reactions. nature.com Modern methods combine organocatalysis with other techniques, such as photoredox catalysis, to achieve challenging transformations like the enantioselective β-cyanation of enals, which avoids the typical 1,2-addition to the carbonyl group. nature.com Cinchona alkaloids, a prominent class of organocatalysts, have been successfully employed in the asymmetric α-cyanation of β-ketoesters using hypervalent iodine-based cyanide-transfer reagents, operating under simple phase-transfer catalysis conditions. nih.gov The unique reactivity of the nitrile group, with its nucleophilic nitrogen, electrophilic carbon, and π-coordinating ability, makes it a versatile handle in various organocatalyzed cycloadditions and cascade reactions. nih.gov

Table 1: Examples of Organocatalysis in Isocyanate and Nitrile Transformations

| Catalyst Type | Substrate Type | Transformation | Key Findings | Citations |

|---|---|---|---|---|

| Guanidine Derivatives | Diisocyanates & Diols | Polyurethane Synthesis | Catalytic efficiency is related to nucleophilicity; also catalyzes isocyanate-water reaction. | tandfonline.com |

| Phenyl Phosphonic Acids | Diisocyanates & Diols | Polyurethane Synthesis | Acidic catalysts with good activity and selectivity for alcohol vs. water. | tandfonline.com |

| N-Heterocyclic Carbenes (NHCs) | Diisocyanates & Diols | Polyurethane Synthesis | Effective nucleophilic catalysts competitive with organotin compounds. | acs.org |

| Cinchona Alkaloids | β-Ketoesters | Asymmetric α-Cyanation | Catalyzes cyanation with moderate enantioselectivity under phase-transfer conditions. | nih.gov |

| Amine (Proline-derived) | Enals | Asymmetric β-Cyanation | Combined with photoredox catalysis, enables exclusive 1,4-chemoselectivity. | nature.com |

| DBU | 2-Fluoro-2-arylacetonitriles | Michael Addition | A cheap and effective catalyst for synthesizing 2-arylacetonitriles with a fluorinated stereocenter. | researchgate.net |

Stereoselective and Regioselective Synthesis Approaches

The precise control of stereochemistry and regiochemistry is fundamental to modern organic synthesis, enabling the construction of complex molecules with defined three-dimensional structures and substitution patterns. For aromatic compounds like this compound, regioselectivity is crucial for correctly positioning the isocyanate and nitrile groups on the benzene (B151609) ring, while stereoselectivity becomes paramount when introducing chiral centers into the molecule or during its subsequent reactions.

Stereoselective Approaches Stereoselective synthesis involving isocyanates often focuses on creating chiral products from achiral starting materials. One notable strategy is the organocatalytic enantioselective iodoamination of alkenes. acs.org In this method, allylic amines react with an isocyanate in the presence of a C2-symmetric bis(amidine) catalyst to form an intermediate that undergoes a regioselective and enantioselective cyclization, yielding chiral cyclic ureas. acs.org This process demonstrates high control over both N- versus O-cyclization and the facial selectivity of the alkene. acs.org

Another powerful reagent for stereoselective amination is chlorosulfonyl isocyanate (CSI). The reaction of CSI with chiral benzylic ethers proceeds with high regioselectivity and stereoselectivity to introduce a protected amine group. acs.org This methodology has been applied to the total synthesis of bioactive molecules like (+)-sertraline. acs.org Similarly, CSI can be used for the diastereoselective amination of allylic ethers, providing a route to unsaturated aromatic 1,2-amino alcohols. nih.gov The reaction conditions, including solvent and temperature, can be tuned to optimize the diastereomeric ratio of the products. acs.orgacs.org

Regioselective Approaches Regioselectivity is critical when functionalizing an already substituted aromatic ring, such as a benzonitrile derivative. The existing substituents direct the position of further reactions. For instance, in the nucleophilic aromatic substitution (SNAr) of hydrogen in nitrobenzonitrile derivatives, the strong electron-withdrawing nitro group directs the incoming nucleophile to the ortho position. researchgate.net The nitrile group itself can act as a directing group in various C-H bond functionalization reactions, allowing for the controlled introduction of new substituents at specific positions on the aromatic ring. nih.gov

In reactions involving the isocyanate group, regioselectivity determines which of its two electrophilic centers (the carbon of the NCO group or a position on the aromatic ring) reacts. In multicomponent reactions, the reactivity of the isocyanate carbon is harnessed. For example, a copper(I)-catalyzed reaction between an isocyanate, an alkyne, and a malonate derivative proceeds via the formation of a copper acetylide which then attacks the electrophilic carbon of the isocyanate, leading to cyclic amide derivatives. rsc.org The regioselectivity of CSI-mediated aminations is also a key feature; its reaction with anti-1,2-dimethyl ethers introduces a protected amine group with high regioselectivity and diastereoselectivity, a key step in the synthesis of (−)-cytoxazone. acs.orgnih.gov

Table 2: Examples of Stereoselective and Regioselective Synthesis Approaches

| Approach | Reagents/Catalyst | Substrate | Product Type | Key Outcome | Citations |

|---|---|---|---|---|---|

| Stereoselective | C2-Symmetric Bis(amidine) (Organocatalyst) | Allylic Amines, Isocyanate | Chiral Cyclic Ureas | High enantioselectivity (e.g., 94% ee) and regioselectivity (5-exo vs. 6-endo). | acs.org |

| Stereoselective | Chlorosulfonyl Isocyanate (CSI) | Chiral Benzylic Ethers | Chiral Amino Alcohols | Regioselective and stereoselective introduction of an NHCbz group. | acs.org |

| Stereoselective | Chlorosulfonyl Isocyanate (CSI) | anti-1,2-Dimethyl Ether | anti-1,2-Amino Alcohol | High diastereoselectivity (27:1) and regioselectivity. | acs.orgacs.org |

| Regioselective | Phosphorus-stabilized carbanions | p-Nitrobenzonitrile | Functionalized Benzonitriles | Exclusive SNAr substitution of hydrogen ortho to the nitro group. | researchgate.net |

| Regioselective | Rh(III) catalyst | Benzoylacetonitrile, Propargyl Alcohol | Functionalized Benzofulvenes | Highly regio- and stereoselective cascade reaction. | nih.gov |

| Regioselective | Copper(I) catalyst | Isocyanate, Alkyne, Malonate | Cyclic Amides | Regioselective formation of a new C-C bond at the isocyanate carbon. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 4 Isocyanato 2 Methylbenzonitrile

Reactivity of the Isocyanate Functional Group

The isocyanate group is characterized by a linear structure with double bonds between carbon and nitrogen, and carbon and oxygen. The high electronegativity of the nitrogen and oxygen atoms results in a significant partial positive charge on the central carbon atom, making it highly susceptible to nucleophilic attack. aidic.it Aromatic isocyanates, such as 4-isocyanato-2-methylbenzonitrile (B6252682), are generally more reactive than their aliphatic counterparts. aidic.it

Isocyanates readily undergo nucleophilic addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, thiols, and water. aidic.itresearchgate.netwikipedia.org

The reaction of this compound with various nucleophiles leads to the formation of stable addition products. These reactions are fundamental in polymer chemistry and organic synthesis.

Urethanes (Carbamates): In the presence of an alcohol (R'–OH), this compound reacts to form a urethane (B1682113) (or carbamate). The reaction involves the attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group, with the alcohol's proton transferring to the nitrogen atom. This polyaddition reaction is the foundation for the synthesis of polyurethanes when diols or polyols are used. aidic.itwikipedia.org

Ureas: Amines (R'–NH₂) react with this compound to produce substituted ureas. This reaction is typically very fast and does not require a catalyst. wikipedia.orgcommonorganicchemistry.com The reaction proceeds through the nucleophilic attack of the amine's nitrogen on the isocyanate carbon. commonorganicchemistry.comnih.gov The resulting urea (B33335) can further react with another isocyanate molecule to form a biuret (B89757), especially at higher temperatures. wikipedia.orgtue.nl

Thiocarbamates (Thiourethanes): Thiols (R'–SH) react with isocyanates to yield thiocarbamates. rsc.org This reaction is generally slower than the reaction with corresponding alcohols or amines and often requires a base catalyst to deprotonate the thiol, forming the more nucleophilic thiolate anion. researchgate.net

Reaction with Water: Isocyanates react with water to initially form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.org The newly formed amine can then rapidly react with another molecule of this compound to form a disubstituted urea. This reaction is utilized in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent. wikipedia.org

| Nucleophile | Reactant | Product Class | General Reaction Scheme |

|---|---|---|---|

| Alcohol | R'–OH | Urethane | NC–(C₆H₃)(CH₃)–NCO + R'–OH → NC–(C₆H₃)(CH₃)–NH–C(=O)–OR' |

| Amine | R'–NH₂ | Urea | NC–(C₆H₃)(CH₃)–NCO + R'–NH₂ → NC–(C₆H₃)(CH₃)–NH–C(=O)–NHR' |

| Thiol | R'–SH | Thiocarbamate | NC–(C₆H₃)(CH₃)–NCO + R'–SH → NC–(C₆H₃)(CH₃)–NH–C(=O)–SR' |

| Water | H₂O | Amine + CO₂ (intermediate), then Urea | NC–(C₆H₃)(CH₃)–NCO + H₂O → [NC–(C₆H₃)(CH₃)–NHCOOH] → NC–(C₆H₃)(CH₃)–NH₂ + CO₂ |

The rates of addition reactions of isocyanates are highly dependent on the nucleophilicity of the reacting species, steric hindrance, the solvent, and the presence of catalysts.

Kinetics: For uncatalyzed reactions, the general order of reactivity of nucleophiles with isocyanates is aliphatic amines > aromatic amines > primary alcohols > water > secondary alcohols > tertiary alcohols > phenols > thiols. researchgate.net The reactions of isocyanates with amines are very rapid, while reactions with alcohols and thiols are comparatively slower and often catalyzed. commonorganicchemistry.com Tertiary amines and organometallic compounds, such as dibutyltin (B87310) dilaurate, are common catalysts for the isocyanate-alcohol reaction. mdpi.com The reaction of phenyl isocyanate with thiols in the presence of tertiary amines follows first-order kinetics with respect to the isocyanate, thiol, and amine concentrations.

Thermodynamics: The formation of urethanes and ureas are exothermic processes and are generally considered thermodynamically favorable. However, some of these reactions are reversible at elevated temperatures. For instance, allophanate (B1242929) and biuret linkages can dissociate back to their parent urethane/urea and isocyanate at high temperatures. researchgate.net The thermal stability of a urethane bond depends on the structures of the isocyanate and alcohol from which it was formed. Urethanes derived from aryl isocyanates and alkyl alcohols are typically stable up to around 200°C.

| Nucleophile | Relative Reaction Rate | Catalyst Requirement |

|---|---|---|

| Aliphatic Amine | Very Fast | Generally not required |

| Aromatic Amine | Fast | Not required |

| Primary Alcohol | Moderate | Often catalyzed (e.g., tertiary amines, tin compounds) |

| Water | Slow to Moderate | Can be catalyzed |

| Thiol | Slow | Base catalyst usually required |

The N=C double bond within the isocyanate group of this compound can participate in cycloaddition reactions. These reactions are valuable for the synthesis of various heterocyclic compounds. wikipedia.org Isocyanates can act as dienophiles or participate in dipolar cycloadditions.

Common types of cycloaddition reactions involving isocyanates include:

[3+2] Cycloadditions: Isocyanates can react with 1,3-dipoles like nitrile oxides or nitrones. researchgate.netresearchgate.netmdpi.com For example, the reaction of phenyl isocyanate with benzonitrile (B105546) oxide can yield spiro heterocycles. researchgate.net These reactions are a powerful tool for constructing five-membered heterocyclic rings.

[4+1] Cycloadditions: Isocyanates, particularly vinyl isocyanates, can react with isocyanides in formal [4+1] cycloaddition reactions to produce functionalized five-membered heterocycles like imidazoles. rsc.org

[2+2] Cycloadditions (Dimerization): In the presence of certain catalysts, such as phosphine (B1218219) oxides, isocyanates can dimerize to form a four-membered ring structure known as a uretdione (also uretidinedione). This reaction is typically reversible upon heating. tue.nl

Under specific conditions, particularly in the presence of catalysts or in high concentrations, this compound can undergo self-addition reactions to form oligomers and polymers. mdpi.com

Two of the most important oligomerization reactions of isocyanates are the formation of isocyanurates and allophanates, which lead to branching and cross-linking in polyurethane materials. tue.nlgoogleapis.com

Isocyanurate Formation (Cyclotrimerization): In the presence of specific catalysts (such as carboxylates, metal alkoxides, or tertiary amines), three molecules of this compound can cyclize to form a highly stable six-membered ring known as an isocyanurate (or a triisocyanurate). tue.nlrsc.org This trimerization reaction is widely used to produce polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability. The mechanism is generally considered to be a stepwise anionic polymerization initiated by the catalyst. tue.nl

Allophanate Formation: An allophanate is formed from the reaction of an isocyanate group with a pre-existing urethane group. researchgate.netrsc.org This reaction typically occurs at elevated temperatures (above 110-120°C) or in the presence of catalysts. researchgate.netgoogle.com The formation of allophanates introduces branching points in a polymer chain, affecting the material's mechanical properties. The reaction is reversible, with the allophanate dissociating back into urethane and isocyanate upon further heating. researchgate.net Allophanates can also serve as intermediates in the formation of isocyanurates. tue.nlrsc.org

Oligomerization and Polymerization Behavior of the Isocyanate Group

Block Copolymerization Studies

The presence of the isocyanate group allows this compound to act as a monomer in polymerization reactions. Specifically, it can be utilized in the synthesis of block copolymers, where different monomer units are linked in sequential blocks. The synthesis of block copolymers involving isocyanates can be achieved through controlled polymerization techniques, such as anionic polymerization or coordination polymerization. mdpi.com

In a typical sequential block copolymerization process involving an isocyanate, the polymerization of one monomer is initiated first to form a "living" polymer chain. researchgate.net For instance, a monomer like 3-(triethoxysilyl) propyl isocyanate (TESPI) might be polymerized first due to its bulkiness and lower polymerization rate. mdpi.com Subsequently, a second monomer, such as this compound, would be introduced to the living polymer chains. This second monomer then polymerizes from the active ends of the initial polymer chains, forming a distinct second block. This sequential addition strategy is crucial for creating well-defined block copolymer structures. mdpi.com The resulting block copolymer, for example, a poly(TESPI)-b-poly(this compound), would possess properties derived from both constituent blocks.

Research on similar monomers has shown that the resulting prepolymer from one monomer can act as a polymeric initiator (a macroiniferter) for the polymerization of a second monomer, leading to the formation of the block copolymer. researchgate.net The molecular weight and yield of such polymers tend to increase with reaction time, which is characteristic of a living or quasi-living polymerization mechanism. researchgate.net

Table 1: Illustrative Sequential Block Copolymerization Process

| Step | Action | Outcome |

| 1 | Polymerization of Monomer A (e.g., TESPI) with an initiator. | Formation of living polymer chains of poly(Monomer A). |

| 2 | Introduction of Monomer B (e.g., this compound). | Polymerization of Monomer B from the active ends of poly(Monomer A). |

| 3 | Termination/Quenching. | Formation of a stable A-B block copolymer. |

Reactivity of the Nitrile Functional Group

The nitrile (-C≡N) group in this compound is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles. openstax.orglibretexts.org

Nucleophilic Additions to the Nitrile

The electrophilic carbon of the nitrile group readily reacts with various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile to form an imine anion salt after the initial nucleophilic attack. libretexts.org Subsequent hydrolysis of this intermediate in an acidic aqueous work-up yields a ketone. libretexts.org This reaction pathway provides a method for synthesizing ketones where one of the alkyl or aryl groups is derived from the nitrile and the other from the Grignard reagent.

The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine anion which is stabilized as a magnesium salt. libretexts.org Protonation during work-up leads to an imine, which is then further protonated to an iminium ion. libretexts.org This ion is attacked by water, and after a series of proton transfers and elimination of ammonia (B1221849), a ketone is formed. libretexts.org

Reduction and Hydrolysis Pathways

Reduction: The nitrile group can be completely reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon. libretexts.orglibretexts.org The first addition forms an imine anion, which is then further reduced by a second hydride addition to a dianion intermediate. openstax.org An aqueous workup then protonates the dianion to yield the primary amine. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. openstax.orgchemistrysteps.com The reaction typically proceeds in two stages: an initial hydrolysis to an amide intermediate, followed by further hydrolysis to the carboxylic acid (or its salt). libretexts.orgbyjus.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) protonates the nitrogen atom, which enhances the electrophilicity of the carbon. chemistrysteps.comlumenlearning.com Water, acting as a nucleophile, then attacks the carbon. lumenlearning.com A series of proton transfers and tautomerization yields an amide. Continued heating under acidic conditions hydrolyzes the amide to a carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org

Base-Catalyzed Hydrolysis: In the presence of a hot aqueous base (e.g., NaOH), a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon to form an imine anion. libretexts.orgchemistrysteps.com Protonation and tautomerization lead to the amide. chemistrysteps.com The amide then undergoes further base-catalyzed hydrolysis, yielding the salt of the carboxylic acid (a carboxylate) and ammonia gas. libretexts.orglibretexts.org Acidification of the mixture is required to obtain the free carboxylic acid. libretexts.org

Table 2: Summary of Nitrile Group Transformations

| Reagent(s) | Intermediate(s) | Final Product |

| 1. R-MgX; 2. H₃O⁺ | Imine anion salt, Imine | Ketone |

| 1. LiAlH₄; 2. H₂O | Imine anion, Dianion | Primary Amine |

| H₃O⁺, Heat | Amide | Carboxylic Acid |

| 1. NaOH, H₂O, Heat; 2. H₃O⁺ | Imine anion, Amide, Carboxylate salt | Carboxylic Acid |

Participation in Cyclization and Heterocycle Formation

While the isocyanate group is highly reactive in cycloaddition reactions, the nitrile group can also participate in the formation of heterocyclic systems. For instance, isothiocyanates, which are structurally related to isocyanates, are known to be versatile intermediates in the synthesis of various nitrogen- and sulfur-containing heterocyles such as 2-thioxo-quinazolinones and 1,2,4-thiadiazoles. rsc.org Similarly, the isocyanate functionality of this compound can undergo cycloaddition reactions. For example, reactions of isocyanates with carbodiimides can lead to the formation of hexahydro-1,3,5-triazine derivatives. rsc.org The presence of the nitrile group on the aromatic ring offers a potential site for subsequent intramolecular cyclization or for it to influence the regioselectivity of intermolecular reactions leading to more complex heterocyclic structures. The enhancement of the nitrile's electrophilicity through coordination to a metal catalyst can also facilitate its participation in cyclization reactions. acs.org

Aromatic Ring Functionalization and Substitution Reactions

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. libretexts.org The reaction proceeds via a two-step mechanism: initial attack by an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a benzenonium or arenium ion), followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

The position of substitution on the benzene ring of this compound is directed by the three existing substituents: the methyl group (-CH₃), the nitrile group (-CN), and the isocyanate group (-NCO). The directing influence of these groups determines the regiochemical outcome of reactions like nitration, halogenation, or sulfonation.

Activating/Deactivating Effects:

-CH₃ (Methyl): An alkyl group, it is an activating group and an ortho, para-director due to its electron-donating inductive effect.

-CN (Nitrile/Cyano): This group is strongly deactivating and a meta-director due to its strong electron-withdrawing inductive and resonance effects.

-NCO (Isocyanate): This group is also deactivating and a meta-director. The nitrogen is bonded to two electronegative atoms (carbon and oxygen), creating a partial positive charge on the nitrogen and withdrawing electron density from the ring.

Given the positions on the ring:

Position 1: -CH₃

Position 2: -CN (relative to methyl)

Position 4: -NCO (relative to methyl)

The available positions for substitution are 3, 5, and 6.

Position 6 is ortho to the methyl group and meta to the isocyanate group.

Position 5 is meta to the methyl group and ortho to the isocyanate group.

Position 3 is ortho to the methyl group and ortho to the nitrile group.

Substitution will likely be directed to the position that is least sterically hindered and most electronically favored. The powerful deactivating and meta-directing nature of the nitrile and isocyanate groups would strongly disfavor substitution at positions 3 and 5 (which are ortho to them). Therefore, substitution is most likely to occur at position 6, which is ortho to the activating methyl group and meta to the deactivating isocyanate group.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Influence |

| -CH₃ | 1 | Electron-donating (Inductive) | Activating | ortho, para |

| -CN | 2 | Electron-withdrawing (Inductive & Resonance) | Strongly Deactivating | meta |

| -NCO | 4 | Electron-withdrawing (Inductive & Resonance) | Deactivating | meta |

Metal-Catalyzed Cross-Coupling Reactions on the Aromatic Core

The presence of a halogen atom on the aromatic ring of this compound would be a prerequisite for participating in many common metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forging new bonds. wikipedia.orglibretexts.orgwikipedia.orgyoutube.comlibretexts.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comlibretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comlibretexts.org

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgmychemblog.com

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org The reaction proceeds through a catalytic cycle involving both palladium and copper intermediates. wikipedia.org

Influence of Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is modulated by the interplay of the inductive and resonance effects of the methyl and isocyanato groups.

The methyl group (-CH₃) is generally considered an activating group. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation. This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophilic attack, a key step in many cross-coupling catalytic cycles. As an ortho, para-director, the methyl group would influence the regioselectivity of incoming groups.

The isocyanato group (-NCO) is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This inductive withdrawal of electron density deactivates the aromatic ring, making it less nucleophilic and potentially slowing down the rate of cross-coupling reactions. The isocyanato group is a meta-director for electrophilic aromatic substitution.

Table 1: Predicted Influence of Substituents on the Aromatic Core of this compound

| Substituent | Electronic Effect | Directing Influence | Predicted Impact on Cross-Coupling |

| -CH₃ | Activating (Inductive, Hyperconjugation) | Ortho, Para | Increases reactivity |

| -CN | Deactivating (Inductive, Resonance) | Meta | Decreases reactivity |

| -NCO | Deactivating (Inductive) | Meta | Decreases reactivity |

Elucidation of Reaction Pathways and Transition States

The detailed elucidation of reaction pathways and the characterization of transition states for cross-coupling reactions are often achieved through a combination of experimental kinetic studies and computational chemistry. nih.gov While specific computational studies on this compound are not available, general mechanistic principles can be applied.

For a hypothetical cross-coupling reaction, the reaction pathway would involve a series of intermediates and transition states. For instance, in a Suzuki-Miyaura coupling, the initial oxidative addition of a palladium(0) catalyst to a halogenated derivative of this compound would form a palladium(II) intermediate. The energy barrier for this step, the transition state, would be influenced by the electron density of the aromatic ring.

The subsequent transmetalation step, where the organoboron reagent transfers its organic group to the palladium center, would also proceed through a specific transition state. The final reductive elimination step, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, has its own characteristic transition state.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these reaction pathways. nih.gov These calculations can provide insights into the geometries and energies of reactants, intermediates, transition states, and products. By mapping the potential energy surface of the reaction, chemists can identify the most likely reaction mechanism and understand the factors that control the reaction's rate and selectivity. For this compound, such studies would be invaluable in predicting the optimal conditions for successful cross-coupling reactions and in understanding the intricate electronic effects of its substituents.

Applications in Advanced Materials Science and Fine Chemical Synthesis

Monomer for Polymer Synthesis and Modification

The highly reactive isocyanate (-NCO) group is the primary driver for the application of 4-isocyanato-2-methylbenzonitrile (B6252682) in polymer science. This group readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethane (B1682113) and urea (B33335) linkages, respectively. These reactions are the foundation for the production of a wide array of polymeric materials.

Polyurethane and Polyurea Systems

This compound serves as a monomer in the synthesis of polyurethanes (PUs) and polyureas. In these polymerization reactions, the isocyanate group reacts with polyols (for PUs) or polyamines (for polyureas) in a polyaddition process. google.comdoxuchem.comresearchgate.net The resulting polymers incorporate the methylbenzonitrile unit into their backbone.

The structure of the isocyanate, including the presence and position of substituents on the aromatic ring, significantly influences the properties of the final polymer. mdpi.com The methyl group (-CH₃) on the benzene (B151609) ring of this compound can affect the polymer's physical properties, such as its rigidity and thermal stability. The nitrile group (-CN), being polar, can enhance intermolecular forces, potentially increasing the polymer's strength and modifying its solubility characteristics. While specific data for polymers derived solely from this compound is not extensively documented in public literature, the general properties of aromatic isocyanate-based polyurethanes provide a basis for expected performance.

Table 1: General Influence of Isocyanate Structure on Polyurethane Properties

| Isocyanate Type | Resulting Polymer Characteristics |

| Aromatic (e.g., MDI, TDI) | High rigidity, good tensile strength, excellent thermal stability. mdpi.com |

| Aliphatic (e.g., HDI, IPDI) | High flexibility, excellent UV resistance and non-yellowing properties. mdpi.com |

| Functionalized Aromatic | Properties can be tuned by the functional group (e.g., nitrile group can increase polarity and adhesion). |

The reaction of isocyanates with polyols to form polyurethanes is a well-established process that can be tailored to produce materials with a wide range of properties, from flexible foams to rigid elastomers. researchgate.netrsc.org

Functional Polymers with Tunable Properties

The presence of the nitrile group allows for the creation of functional polymers with properties that can be tuned for specific applications. The nitrile moiety can be left unmodified to impart polarity or can serve as a reactive site for post-polymerization modification. This dual reactivity—polymerization through the isocyanate and subsequent modification via the nitrile—makes this compound a monomer for creating advanced, functional materials. For instance, polymers with pendant isocyanate groups can be synthesized, which are then used as pre-polymers that can be further reacted or cross-linked. google.com

Application in Coatings, Adhesives, and Foams

Polyurethanes and polyureas derived from aromatic isocyanates are extensively used in high-performance coatings, adhesives, and foams due to their durability, chemical resistance, and strong adhesion to various substrates. google.comgoogleapis.comgoogleapis.com

Coatings: Polyurethane coatings are known for their toughness, flexibility, and abrasion resistance. googleapis.com The incorporation of a functionalized monomer like this compound could be explored to enhance specific properties such as adhesion to polar substrates or to serve as a tie-layer in multi-layer coating systems. Two-component polyurethane coatings, where an isocyanate component is mixed with a polyol component just before application, are common in automotive and industrial finishing. google.com

Adhesives: The strong bonding capabilities of polyurethane-based adhesives are well-documented. sigmaaldrich.com They are used in a variety of industries, including footwear, automotive, and construction. The polarity of the nitrile group in polymers made from this compound could potentially improve adhesion to certain plastics and textiles.

Foams: Polyurethane foams are ubiquitous, with applications ranging from cushioning in furniture to insulation panels. The properties of the foam are determined by the choice of isocyanate and polyol. google.com While aromatic isocyanates are standard, the specific structure of this compound could be investigated for the production of specialty foams with unique properties.

Key Intermediate in Complex Organic Molecule Construction

Beyond polymer science, this compound is a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. The presence of two different reactive functional groups allows for sequential and controlled reactions to build complex molecular architectures.

Precursor for Advanced Building Blocks and Scaffolds

The isocyanate and nitrile groups can be made to react selectively, making this compound a precursor for more complex, multifunctional building blocks. For example, the isocyanate can be reacted with an alcohol or amine to introduce a new functional group while preserving the nitrile for subsequent transformations. This step-wise approach is fundamental in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals where precise molecular construction is required. A structurally related compound, N-[4-cyano-3-trifluoromethyl-phenyl]-2-hydroxy-3-(methanesulfonyloxy)-2-methyl-propionamide, demonstrates the use of a cyano-substituted phenyl ring in the synthesis of complex molecules. google.com

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are core structures in many pharmaceuticals and agrochemicals. The dual functionality of this compound makes it an attractive starting material for the synthesis of these ring systems through cyclization reactions. rsc.org

Quinazolines: Quinazoline derivatives are known for their broad range of biological activities, including anti-cancer properties. nih.gov The synthesis of quinazolines often involves the reaction of an anthranilic acid derivative with a one-carbon source. Alternatively, building blocks containing a pre-formed nitrogen and carbonyl or nitrile group can be utilized. The structure of this compound offers a potential pathway to quinazoline-based structures through intramolecular or intermolecular cyclization reactions. researchgate.netmdpi.comresearchgate.net For example, the isocyanate can react with a nucleophile, followed by cyclization involving the nitrile group.

Triazoles: 1,2,4-Triazoles are another class of heterocycles with significant pharmacological importance. nih.gov Various synthetic routes to triazoles exist, often involving the reaction of hydrazines or amidrazones with compounds containing a carbon-nitrogen multiple bond. organic-chemistry.orgorganic-chemistry.orgorgsyn.org The isocyanate group of this compound can react with hydrazine (B178648) derivatives to form intermediates that could subsequently cyclize to form triazole rings, with the methylbenzonitrile moiety serving as a key substituent. The nitrile group itself can also participate in cyclization reactions to form nitrogen-containing heterocycles. nih.gov

Table 2: Potential Heterocyclic Systems from this compound

| Heterocyclic System | General Synthetic Approach | Potential Role of this compound |

| Quinazolines | Cyclization of anthranilic acid derivatives or related precursors. nih.govresearchgate.net | The isocyanate and nitrile groups can participate in cyclization reactions to form the fused ring system. |

| 1,2,4-Triazoles | Reaction of hydrazines with C1 sources or cyclization of amidrazones. organic-chemistry.orgorganic-chemistry.org | The isocyanate can react with hydrazines to form an intermediate that cyclizes to a triazole ring. |

The utility of this compound as a synthetic intermediate lies in its ability to introduce a substituted aromatic ring with latent reactivity into a target molecule, enabling the efficient construction of complex and biologically relevant scaffolds.

Development of Advanced Organic Reagents and Ligands

The distinct electronic and steric properties of this compound make it an excellent starting material for the synthesis of advanced organic reagents and ligands. The development of new ligands is crucial for advancing the field of catalysis, as the ligand sphere around a metal center dictates its reactivity and selectivity.

The isocyanate group of this compound can be used as a reactive handle to anchor the molecule onto a larger scaffold or to introduce other functional groups. For example, reaction with an amino acid would yield a derivative with both a urea linkage and a carboxylic acid, creating a multifunctional molecule with potential applications in coordination chemistry or as a chiral resolving agent. nih.gov The reaction of arylisocyanates with amino acids has been studied to understand their interactions with proteins. nih.gov

The nitrile group can also be a key player in the design of new ligands. Nitriles are known to coordinate to transition metals, and the resulting metal complexes can exhibit interesting catalytic and photophysical properties. The mechanochemical cyclotrimerization of 4-methylbenzonitrile to form 2,4,6-tris(4-methylphenyl)-1,3,5-triazine (B2474770) demonstrates the reactivity of the nitrile group in forming larger, conjugated systems. researchgate.net Such triazine structures are known to be components of covalent organic frameworks (COFs), which are porous crystalline polymers with applications in gas storage and catalysis.

Furthermore, the combination of the nitrile and the isocyanate-derived functional group (e.g., a urea or urethane) could lead to the formation of pincer-type ligands. These are ligands that bind to a metal center through three or more atoms, creating a highly stable complex. The development of such ligands is a major focus in modern organometallic chemistry.

The versatility of 2-isocyanatobenzonitrile and its isothiocyanate analog as building blocks for pharmacologically important heterocycles has been demonstrated, highlighting the synthetic potential of difunctional benzonitriles. benthamscience.com By analogy, this compound offers a similar, yet distinct, platform for the creation of novel molecular architectures.

| Functional Group | Potential Transformation/Reaction | Application |

| Isocyanate | Reaction with amines, alcohols, amino acids | Introduction of urea, urethane, or other functional groups; attachment to solid supports. |

| Nitrile | Coordination to metal ions; reduction to amine or isocyanide; cyclotrimerization. | Formation of metal complexes for catalysis or materials; building block for MCRs; synthesis of COFs. |

| Aromatic Ring | Electrophilic substitution; modification of electronic properties. | Fine-tuning of ligand properties. |

| Methyl Group | Steric influence on reactivity and conformation. | Control of selectivity in catalytic reactions. |

Computational and Theoretical Studies of 4 Isocyanato 2 Methylbenzonitrile

Electronic Structure and Molecular Conformation Analysis

The arrangement of atoms and the distribution of electrons in 4-isocyanato-2-methylbenzonitrile (B6252682) are fundamental to its chemical and physical properties. Computational methods are extensively used to analyze its most stable three-dimensional shape (conformation) and its electronic characteristics.

Density Functional Theory (DFT) is a mainstay in computational chemistry for investigating the electronic structure of medium to large molecules with a favorable balance of accuracy and computational cost. For aromatic compounds like this compound, DFT methods, such as the B3LYP functional combined with a split-valence basis set like 6-311++G(d,p), are commonly employed. researchgate.net

These calculations can determine optimized molecular geometry, including bond lengths and angles. researchgate.net For instance, studies on related benzonitrile (B105546) derivatives show that the bond lengths within the aromatic ring are influenced by the electron-donating or withdrawing nature of the substituents. In this compound, the electron-withdrawing isocyanate (-NCO) and nitrile (-CN) groups and the electron-donating methyl (-CH₃) group would collectively influence the geometry.

DFT calculations also yield critical information about the electronic properties. The molecular electrostatic potential (MEP) map, for example, can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net Furthermore, analyses like Natural Bond Orbital (NBO) can reveal details about charge transfer interactions within the molecule. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: The following data is illustrative, based on typical values from computational studies on analogous substituted benzonitriles and isocyanates.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) Bond Length | 1.36 - 1.40 Å |

| C-CN Bond Length | ~1.45 Å |

| C≡N Bond Length | ~1.15 Å |

| C-NCO Bond Length | ~1.40 Å |

| N=C (isocyanate) Bond Length | ~1.22 Å |

| C=O (isocyanate) Bond Length | ~1.18 Å |

| C-C-C (aromatic) Bond Angle | 118° - 122° |

| C-C-CN Bond Angle | ~120° |

| C-N-C (isocyanate) Bond Angle | ~125° |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. cnr.it Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are used for high-accuracy geometry optimization. arxiv.orgnih.gov Geometry optimization is an iterative process that seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. arxiv.org

While computationally more demanding than DFT, ab initio methods, especially at higher levels of theory (e.g., CCSD(T)), are often used as a benchmark for validating the results from less expensive methods. arxiv.org For a molecule like this compound, these methods would be employed to precisely determine its equilibrium geometry, providing a reliable foundation for subsequent calculations of vibrational frequencies and reaction energies. The process typically involves calculating the energy and the gradient (the first derivative of energy with respect to atomic positions) at each step to guide the search for the energy minimum. wayne.edu

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Quantum chemical modeling is essential for predicting how this compound will behave in chemical reactions. The isocyanate group is known for its high reactivity toward nucleophiles, making the molecule an important intermediate in polymer synthesis. researchgate.net

To understand the mechanism and kinetics of a chemical reaction, it is crucial to identify the transition state—the highest energy point along the reaction pathway. Quantum chemistry combined with Transition State Theory (TST) is used to investigate reaction mechanisms and energy barriers. researchgate.netacs.org

For aromatic isocyanates, computational studies have explored reactions with radicals like hydroxyl (•OH). researchgate.netacs.org In a study on a similar molecule, p-tolyl-isocyanate, quantum chemical computations at the CCSD(T)//M06-2X level were used to model its gas-phase reaction with •OH. acs.org The calculations revealed that the most favorable reaction pathway was the addition of the •OH radical to the aromatic ring, particularly at the ortho position relative to the NCO group, rather than a direct attack on the isocyanate functionality. researchgate.netacs.org A smaller but significant pathway involved hydrogen abstraction from the methyl group. acs.org For this compound, similar computational approaches would be used to map the potential energy surface for its reactions, identifying the primary transformation products and the associated energy barriers. nih.gov

Computational models are widely used to predict spectroscopic properties, which can then be used to verify experimentally synthesized compounds. The vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated with high accuracy using DFT methods, such as B3LYP. researchgate.netresearchgate.net

Theoretical studies on molecules like 2-bromo-4-methylbenzonitrile (B184184) have shown that calculated vibrational frequencies, when properly scaled, show excellent agreement with experimental FTIR and FT-Raman spectra. researchgate.net This allows for precise assignment of vibrational modes to specific functional groups and motions within the molecule. For this compound, calculations would predict characteristic vibrational frequencies for the asymmetric and symmetric stretching of the N=C=O group, the stretching of the C≡N group, and various C-H bending and stretching modes of the methyl group and aromatic ring.

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) Note: This table presents typical frequency ranges for the key functional groups of this compound. Experimental values can vary based on the sample phase (solid, liquid, gas).

| Functional Group | Vibrational Mode | Predicted (Calculated) Range | Typical Experimental Range |

|---|---|---|---|

| Isocyanate (-NCO) | Asymmetric Stretch | 2250 - 2280 | 2240 - 2275 |

| Nitrile (-CN) | Stretch | 2220 - 2240 | 2220 - 2260 |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Methyl C-H | Asymmetric/Symmetric Stretch | 2920 - 2980 | 2915 - 2975 |

Intermolecular Interactions and Self-Assembly Prediction

The way individual molecules of this compound interact with each other governs its bulk properties, such as its crystal structure and potential for forming organized materials. Computational modeling can predict these intermolecular interactions and the resulting self-assembled structures.

The formation of ordered nanostructures is often driven by non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.comnih.gov Although this compound lacks strong hydrogen bond donors, its polar nitrile and isocyanate groups can participate in dipole-dipole interactions. DFT simulations have been successfully used to predict the concentration-dependent self-assembly of functionalized molecules on surfaces. nih.gov Such studies can analyze the stability of various two-dimensional patterns, such as ordered monolayers or porous networks, which are stabilized by a combination of intermolecular forces. nih.gov For this compound, computational models could explore how the interplay between the steric hindrance of the methyl group and the electrostatic interactions of the cyano and isocyanate groups dictates the packing in a solid state or in thin films, which is crucial for applications in organic electronics and sensor technology.

Machine Learning Approaches for Reaction Prediction and Optimization

The application of machine learning (ML) to chemical synthesis has emerged as a transformative approach, enabling the prediction of reaction outcomes and the optimization of experimental conditions with increasing accuracy. patsnap.com For complex molecules such as this compound, with its dual reactive sites of the isocyanate and nitrile groups, ML models offer a powerful tool to navigate the intricate landscape of possible reactions and identify optimal synthetic routes. These computational methods leverage large datasets to uncover subtle patterns that govern chemical reactivity, moving beyond traditional trial-and-error experimentation. rsc.orgprinceton.edu

Machine learning models in chemistry are typically trained on extensive datasets derived from high-throughput experiments or computational simulations. nih.gov For a reactant like this compound, these datasets would include a wide range of reaction parameters. Input features for the ML models can encompass a variety of descriptors, including:

Molecular Descriptors: These include atomic, molecular, and vibrational properties of the reactants, such as steric and electronic parameters, bond energies, and spectroscopic data (e.g., NMR shifts). princeton.edu

Reaction Condition Descriptors: These quantify the experimental setup, including parameters like temperature, pressure, solvent type, catalyst identity and loading, and reagent concentrations. patsnap.com

Reactant and Product Representations: Simplified molecular-input line-entry system (SMILES) strings or molecular graphs are often used to represent the molecules involved in the reaction. github.com

The output of these models is typically the prediction of key performance indicators of a reaction, such as reaction yield, product selectivity, or reaction rate. By analyzing the relationships between the input features and the outputs, chemists can gain insights into the factors that most significantly influence the outcome of a reaction. princeton.edu

Various machine learning algorithms are employed for reaction prediction and optimization. Random forest algorithms, for instance, have demonstrated strong predictive performance in modeling complex chemical spaces, even with sparse datasets. nih.gov Deep learning models, a subset of machine learning, are also increasingly being used to analyze reaction data and predict outcomes with high fidelity. arxiv.org These advanced algorithms can capture non-linear relationships within the data that might be missed by traditional statistical methods. nih.gov

The integration of machine learning into the study of this compound reactions can significantly accelerate research and development. patsnap.com For example, predictive models can be used to screen virtual libraries of catalysts or reagents to identify those most likely to achieve a desired transformation with high yield and selectivity. This in-silico screening process can drastically reduce the number of physical experiments required, saving time and resources.

A conceptual example of how machine learning could be applied to a reaction involving this compound is the optimization of its conversion to a hypothetical urethane (B1682113) derivative. The data table below illustrates the type of information that would be used to train a predictive model for this purpose.

Table 1: Hypothetical Training Data for Machine Learning-Driven Optimization of a Urethane Synthesis from this compound

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Predicted Yield (%) |

| Dibutyltin (B87310) dilaurate | 1.0 | Toluene (B28343) | 80 | 2 | 85 |

| Dibutyltin dilaurate | 0.5 | Toluene | 100 | 1 | 92 |

| Triethylamine | 5.0 | Acetonitrile | 60 | 4 | 75 |

| Triethylamine | 2.5 | Acetonitrile | 80 | 2 | 88 |

| DMAP | 2.0 | Dichloromethane | 25 | 6 | 65 |

| DMAP | 1.0 | Dichloromethane | 40 | 3 | 78 |

This table is a representative example and does not reflect actual experimental data.

By training a machine learning model on such a dataset, researchers could then use the model to predict the yield for untested combinations of reaction conditions. This predictive capability allows for the efficient identification of the optimal parameters to maximize the yield of the desired product, thereby streamlining the process development for reactions involving this compound. The ultimate goal is to create a feedback loop where the model's predictions guide further experiments, and the results of those experiments are used to refine and improve the model's accuracy.

Advanced Analytical Methodologies in Chemical Research on 4 Isocyanato 2 Methylbenzonitrile

In-situ and On-line Spectroscopic Techniques for Reaction Monitoring

Real-time analysis of chemical reactions involving 4-Isocyanato-2-methylbenzonitrile (B6252682) is essential for understanding reaction mechanisms and optimizing process parameters. remspec.comnih.gov In-situ and on-line spectroscopic techniques provide continuous data without the need for sample extraction, thus preserving the integrity of the reaction environment. nih.govazom.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Tracking

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for real-time monitoring of reactions involving isocyanates. remspec.comazom.com The isocyanate functional group (-N=C=O) has a strong and distinct absorption band in the mid-infrared region, typically between 2250 and 2285 cm⁻¹. remspec.comspectroscopyonline.com This sharp peak is well-isolated from other spectral features, making it an excellent marker for tracking the consumption of the isocyanate reactant. remspec.com

By using a fiber-optic probe coupled to an FT-IR spectrometer, researchers can continuously collect spectra from within the reaction vessel. remspec.com This setup allows for the quantitative measurement of the isocyanate concentration over time by analyzing the area of its characteristic peak. remspec.com The disappearance of the -N=C=O band and the simultaneous appearance of new bands, such as the carbonyl (C=O) absorption of a urethane (B1682113) product, provide a detailed picture of the reaction's progress. researchgate.net This real-time data is invaluable for kinetic studies, determining reaction endpoints, and ensuring the complete conversion of the starting material. remspec.comresearchgate.net

Table 1: Characteristic FT-IR Absorption Bands for Monitoring Isocyanate Reactions

| Functional Group | Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Isocyanate (-N=C=O) | 2250 - 2285 | Tracks consumption of this compound remspec.comspectroscopyonline.com |

| Urethane (R-NH-CO-OR') | 1734 - 1744 | Indicates formation of the desired product thermofisher.com |

| Carbonyl (C=O) | ~1700 | General indicator of product formation researchgate.net |

Note: The exact wavenumber can shift based on the molecular environment. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress and Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for monitoring the progress of reactions involving this compound and for analyzing the final products. While FT-IR is excellent for tracking functional groups, NMR provides detailed information about the molecular structure of reactants, intermediates, and products.

In-situ NMR allows for the real-time tracking of specific atomic nuclei, such as ¹H and ¹³C, as the reaction proceeds. The chemical shifts of these nuclei are highly sensitive to their local electronic environment. As the isocyanate group of this compound reacts, the chemical shifts of the protons and carbons on the benzene (B151609) ring and the methyl group will change. By monitoring the disappearance of signals corresponding to the starting material and the appearance of new signals for the product, a quantitative measure of reaction conversion can be obtained. For instance, in the reaction of an isocyanate with an alcohol to form a urethane, the formation of the new N-H and O-CH₂ groups can be followed by ¹H NMR. Furthermore, product distributions in copolymerization reactions have been successfully determined using proton NMR spectroscopy. youtube.com

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

In chemical synthesis, the reaction mixture is often a complex blend of the desired product, unreacted starting materials, intermediates, and by-products. asdlib.org Hyphenated chromatographic techniques, which combine the separation power of chromatography with the identification capabilities of a spectroscopic detector, are essential for analyzing these intricate mixtures. asdlib.orgchemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. chemijournal.com In the context of this compound research, GC-MS is particularly useful for identifying and quantifying volatile by-products that may form during synthesis. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. researchgate.net Each separated component then enters the mass spectrometer, which provides a mass spectrum that acts as a molecular fingerprint, allowing for unambiguous identification. asdlib.org This technique is crucial for understanding side reactions and optimizing conditions to minimize the formation of impurities. researchgate.net For instance, GC-MS can be used to detect and identify any thermal degradation products of this compound or its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Process Control